molecular formula C9H14N2OS B7795203 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B7795203
M. Wt: 198.29 g/mol
InChI Key: IZCZBCKGRGGHQW-UHFFFAOYSA-N
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Description

The compound with the identifier “6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. One common method includes the use of cyclodextrins to form inclusion complexes. The process involves the formation of host inclusion in the non-polar cavity of cyclodextrins, which can be evidenced through various analytical techniques .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using advanced chemical engineering techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Scientific Research Applications

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and chemical properties, making them useful for comparative studies.

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure and the specific interactions it can form with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Conclusion

This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique chemical properties, diverse reaction pathways, and wide range of applications make it a valuable subject of study in various fields.

Properties

IUPAC Name

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)6-5-7(12)11-8(10-6)13-4/h5H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCZBCKGRGGHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N=C(N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=O)N=C(N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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